![molecular formula C23H19NOS B3033766 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 117535-80-5](/img/structure/B3033766.png)
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one is complex, with a combination of several rings and functional groups.Chemical Reactions Analysis
The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .Scientific Research Applications
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
6-Anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one derivatives, particularly in the context of pyranopyrimidine cores, are significant in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. These derivatives, such as 5H-pyrano[2,3-d]pyrimidines, are crucial for developing lead molecules and are synthesized using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. The review emphasizes the importance of these derivatives and the application of diverse catalytic methods for their synthesis, highlighting the potential for broader catalytic applications in developing new medicinal compounds (Parmar, Vala, & Patel, 2023).
N-Containing Polyheterocyclic Aromatic Systems for Diverse Applications
Compounds related to 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one, like dipyrazino[2,3-f:2′,3′-h]quinoxaline (HAT), are utilized as basic scaffolds for larger N-substituted polyheterocyclic aromatics due to their electron-deficient, rigid, planar structure with excellent π–π stacking ability. These derivatives serve as building blocks in molecular, macromolecular, and supramolecular systems, finding applications in organic materials, nanoscience, sensors, nonlinear optical chromophores, and liquid crystals (Segura, Juárez, Ramos, & Seoane, 2015).
Role in Catalysis and Drug Design
The structural similarity of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one to organodiselenides, like diaryldiselenides, underlines its potential in catalysis and drug design. Organodiselenides exhibit significant reactivity and redox properties, making them efficient catalysts for organic reactions and potential applications as glutathione peroxidase mimics. This implies the potential utility of related compounds in organic catalysis and as inspiration for novel elements in rational drug design (Dalla Tiezza, Ribaudo, & Orian, 2019).
properties
IUPAC Name |
6-anilino-2,5-diphenyl-2,3-dihydrothiopyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NOS/c25-20-16-21(17-10-4-1-5-11-17)26-23(24-19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-15,21,24H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCEFUCRIJEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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